NVP-BHG712

Catalog No.
S547885
CAS No.
940310-85-0
M.F
C26H20F3N7O
M. Wt
503.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-BHG712

CAS Number

940310-85-0

Product Name

NVP-BHG712

IUPAC Name

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C26H20F3N7O

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35)

InChI Key

ZCCPLJOKGAACRT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C

Solubility

Soluble in DMSO, not in water

Synonyms

4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, NVP-BHG712

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C

Description

The exact mass of the compound 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide is 503.16814 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-BHG712 is a selective small molecule inhibitor specifically targeting the EphB4 receptor, a member of the Ephrin receptor family. This compound is notable for its high affinity for EphB4, with an effective dose (ED50) of approximately 4.2 µM, while demonstrating significantly lower activity against other related receptors such as the vascular endothelial growth factor receptor 2 (VEGFR2) and various other kinases . The chemical structure of NVP-BHG712 can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₄O₃S
  • CAS Number: 940310-85-0

NVP-BHG712 has been investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and angiogenesis driven by vascular endothelial growth factor signaling.

There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of a pyrazolopyrimidine group suggests a potential role in kinase inhibition, similar to other drugs in this class [].

NVP-BHG712 primarily functions through competitive inhibition of the EphB4 receptor. This mechanism involves binding to the active site of the kinase domain, preventing phosphorylation events that are crucial for downstream signaling pathways. The compound has been shown to inhibit VEGF-driven vessel formation in vitro, although its effect on VEGFR activity is comparatively minimal .

The inhibition of EphB4 leads to a cascade of reactions that can affect cell proliferation and migration, making it a target for therapeutic interventions in cancers where EphB4 is overexpressed.

The biological activity of NVP-BHG712 has been extensively studied. It exhibits:

  • Inhibition of Tumor Growth: NVP-BHG712 has demonstrated efficacy in reducing tumor size in preclinical models by blocking EphB4-mediated signaling pathways.
  • Potentiation of Drug Resistance: Research indicates that NVP-BHG712 can enhance resistance to chemotherapeutic agents such as paclitaxel by modulating the activity of various ATP-binding cassette transporters, including ABCC10, ABCB1, ABCC1, and ABCG2 .
  • Selectivity: The compound shows a remarkable selectivity profile, inhibiting EphB4 more effectively than other Eph receptors (EphA2, EphB2, etc.) .

  • Formation of the Core Structure: Utilizing condensation reactions to form the central heterocyclic moiety.
  • Functionalization: Adding various functional groups to enhance selectivity and potency towards EphB4.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

Detailed synthetic pathways are often proprietary but generally follow established organic synthesis protocols.

NVP-BHG712 has several potential applications:

  • Cancer Therapy: Its primary application is as an anti-cancer agent targeting tumors that express high levels of EphB4.
  • Research Tool: It serves as a valuable tool in studying Ephrin signaling pathways and their roles in tumor biology.
  • Combination Therapies: Given its ability to modulate drug resistance mechanisms, NVP-BHG712 may be used in combination with other chemotherapeutic agents to enhance treatment efficacy.

Interaction studies have revealed that NVP-BHG712 not only inhibits EphB4 but also influences various signaling pathways associated with angiogenesis and tumor progression. Notably:

  • Ephrin Signaling Pathways: The compound disrupts normal ephrin signaling, which is critical for cell communication in tumor microenvironments.
  • Drug Transporters: Its role in modulating ATP-binding cassette transporters suggests potential interactions with other drugs used in chemotherapy .

Several compounds share structural or functional similarities with NVP-BHG712. Here are some notable examples:

Compound NameTarget ReceptorSelectivity ProfileUnique Features
NVP-AEW541EphA2Less selective than NVP-BHG712Potent against both EphA2 and EphB4
AZD4573Various kinasesBroad-spectrum kinase inhibitorTargets multiple kinases
BMS-754807Insulin-like growth factor receptor 1 (IGF1R)Selective for IGF1RInhibits both IGF1R and Eph receptors
EPHA3 inhibitorEphA3Specific to EphA3Less potent against EphB4

NVP-BHG712 stands out due to its exceptional selectivity for the EphB4 receptor and its unique mechanism of action that influences both tumor growth and drug resistance pathways.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

503.16814277 g/mol

Monoisotopic Mass

503.16814277 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N86NEM4R7Q

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

4-methyl-3-[[1-methyl-6-(3-pyridinyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Dates

Modify: 2023-08-15
1: Wnuk M, Hlushchuk R, Janot M, Tuffin G, Martiny-Baron G, Holzer P, Imbach-Weese P, Djonov V, Huynh-Do U. Podocyte EphB4 signaling helps recovery from glomerular injury. Kidney Int. 2012 Jun;81(12):1212-25. doi: 10.1038/ki.2012.17. Epub 2012 Mar 7. PubMed PMID: 22398409.

Explore Compound Types